molecular formula C20H24FN3O7 B13443299 Ofloxacin N-oxide acetic acid salt

Ofloxacin N-oxide acetic acid salt

Cat. No.: B13443299
M. Wt: 437.4 g/mol
InChI Key: WOXKVUYCBCCDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ofloxacin N-oxide acetic acid salt is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against both Gram-positive and Gram-negative bacteria. This compound is particularly significant in pharmaceutical research and development due to its enhanced solubility and stability compared to its parent compound, ofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ofloxacin N-oxide acetic acid salt involves the oxidation of ofloxacin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ofloxacin N-oxide acetic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ofloxacin N-oxide acetic acid salt has several scientific research applications:

Mechanism of Action

Ofloxacin N-oxide acetic acid salt exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, the compound prevents normal cell division and leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ofloxacin N-oxide acetic acid salt is unique due to its enhanced solubility and stability compared to ofloxacin. This makes it a valuable compound in pharmaceutical research and development, particularly for formulations requiring improved solubility .

Properties

Molecular Formula

C20H24FN3O7

Molecular Weight

437.4 g/mol

IUPAC Name

acetic acid;7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C18H20FN3O5.C2H4O2/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;1-2(3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,3,4)

InChI Key

WOXKVUYCBCCDTD-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.CC(=O)O

Origin of Product

United States

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